Cas no 478-94-4 (Lysergamide)

Lysergamide structure
Lysergamide structure
Product Name:Lysergamide
CAS No:478-94-4
Molecular Formula:C16H17N3O
Molecular Weight:267.32568
CID:1061908
PubChem ID:442072

Lysergamide Properties

Names and Identifiers

    • Lysergamide
    • 9,10-didehydro-6-methylergoline-8beta-carboxamide
    • (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • BRN 0090708
    • (4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(15),2,9,12(16),13-pentaene-4-carboxamide
    • (+)-Lysergamide
    • Ergine (Lysergic acid amide)
    • DEA No. 7310
    • SCHEMBL183540
    • PDSP2_001113
    • SCHEMBL11218830
    • Ergoline-8-beta-carboxamide, 9,10-didehydro-6-methyl-
    • CHEBI:4819
    • CHEMBL227213
    • D-Lysergic acid amide
    • (8R)-9,10-didehydro-6-methylergoline-8-carboxamide
    • ERGOMETRINE MALEATE IMPURITY C [EP IMPURITY]
    • Q2041643
    • 4-25-00-00937 (Beilstein Handbook Reference)
    • (8beta)-6-methyl-9,10-didehydroergoline-8-carboxamide
    • 9,10-didehydro-6-methylergoline-8 beta-carboxamide
    • 9,10-Didehydro-6-methyl-ergoline-8-beta-carboxamide
    • DTXSID20893673
    • AKOS030240648
    • LYSERGAMIDE [MI]
    • 478-94-4
    • NS00042929
    • C09160
    • Lysergic acid amide
    • (8.BETA.)-9,10-DIDEHYDRO-6-METHYLERGOLINE-8-CARBOXAMIDE
    • Ergine
    • (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
    • d-Lyergic acid amide
    • EINECS 207-524-0
    • UNII-073830XH10
    • 073830XH10
    • Erginine
    • ERG
    • Isolysergic acid amide
    • DB-230603
    • InChIKey: GENAHGKEFJLNJB-QMTHXVAHSA-N
    • Inchi: InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1
    • SMILES: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N

Computed Properties

  • Exact Mass: 267.13700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 267.137
  • Heavy Atom Count: 20
  • Complexity: 461
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.1A^2

Experimental Properties

  • LogP: 2.16110
  • PSA: 62.12000
  • Refractive Index: 1.7210 (estimate)
  • Boiling Point: 410.51°C (rough estimate)
  • Melting Point: >200°C (dec.)
  • Flash Point: 299.9°C
  • Specific Rotation: 205461 +15° (c = 0.5 in pyridine)
  • Density: 1.0724 (rough estimate)

Lysergamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
L487990-0.5mg
Lysergamide
478-94-4
0.5mg
$ 325.00 2023-02-02

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